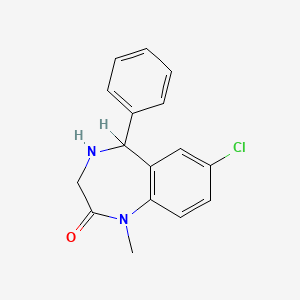
4,5-Dihydrodiazepam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydrodiazepam is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties . This compound is structurally related to diazepam, a widely used medication in the treatment of anxiety, seizures, and muscle spasms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrodiazepam typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydrodiazepam undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazepines.
Applications De Recherche Scientifique
4,5-Dihydrodiazepam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and seizure disorders.
Industry: Utilized in the synthesis of other benzodiazepine derivatives.
Mécanisme D'action
The compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmission . This mechanism is similar to that of other benzodiazepines, making it effective in reducing anxiety and preventing seizures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one.
Alprazolam: 8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine.
Uniqueness
4,5-Dihydrodiazepam is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound has a distinct profile in terms of its onset of action, duration of effect, and side effect profile compared to other benzodiazepines .
Propriétés
Numéro CAS |
2619-57-0 |
|---|---|
Formule moléculaire |
C16H15ClN2O |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
7-chloro-1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9,16,18H,10H2,1H3 |
Clé InChI |
ZYOLWAPZVQXTTM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Synonymes |
4,5-dihydrodiazepam 4,5-dihydrodiazepam hydrochloride 4,5-dihydrodiazepam, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















